Cas no 860610-37-3 (N-(4-Bromophenyl)-2-[1-(2-chloro-4-nitrophenyl)-1H-pyrrol-2-yl]-2-oxoacetamide)

N-(4-Bromophenyl)-2-[1-(2-chloro-4-nitrophenyl)-1H-pyrrol-2-yl]-2-oxoacetamide is a specialized organic compound featuring a multi-substituted aromatic framework, incorporating bromophenyl, nitrophenyl, and pyrrole moieties. Its structural complexity makes it a valuable intermediate in pharmaceutical and agrochemical research, particularly in the synthesis of biologically active molecules. The presence of electron-withdrawing groups (bromo, nitro, and chloro) enhances its reactivity in nucleophilic substitution and coupling reactions, facilitating further derivatization. This compound exhibits potential utility in the development of novel therapeutic agents or functional materials due to its distinct electronic and steric properties. Its high purity and well-defined structure ensure reproducibility in synthetic applications.
N-(4-Bromophenyl)-2-[1-(2-chloro-4-nitrophenyl)-1H-pyrrol-2-yl]-2-oxoacetamide structure
860610-37-3 structure
Product Name:N-(4-Bromophenyl)-2-[1-(2-chloro-4-nitrophenyl)-1H-pyrrol-2-yl]-2-oxoacetamide
CAS No:860610-37-3
MF:C18H11BrClN3O4
MW:448.654642343521
CID:5747705
PubChem ID:2766076
Update Time:2025-10-28

N-(4-Bromophenyl)-2-[1-(2-chloro-4-nitrophenyl)-1H-pyrrol-2-yl]-2-oxoacetamide Chemical and Physical Properties

Names and Identifiers

    • SCHEMBL1127160
    • N-(4-bromophenyl)-2-[1-(2-chloro-4-nitrophenyl)-1H-pyrrol-2-yl]-2-oxoacetamide
    • AKOS005076296
    • N-(4-bromophenyl)-2-[1-(2-chloro-4-nitrophenyl)pyrrol-2-yl]-2-oxoacetamide
    • 860610-37-3
    • 10R-1209
    • N-(4-Bromophenyl)-2-[1-(2-chloro-4-nitrophenyl)-1H-pyrrol-2-yl]-2-oxoacetamide
    • Inchi: 1S/C18H11BrClN3O4/c19-11-3-5-12(6-4-11)21-18(25)17(24)16-2-1-9-22(16)15-8-7-13(23(26)27)10-14(15)20/h1-10H,(H,21,25)
    • InChI Key: NWFKNFLQKMGNPH-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1)NC(C(C1=CC=CN1C1C=CC(=CC=1Cl)[N+](=O)[O-])=O)=O

Computed Properties

  • Exact Mass: 446.96215g/mol
  • Monoisotopic Mass: 446.96215g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 4
  • Complexity: 579
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.5
  • Topological Polar Surface Area: 96.9Ų

N-(4-Bromophenyl)-2-[1-(2-chloro-4-nitrophenyl)-1H-pyrrol-2-yl]-2-oxoacetamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
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N-(4-bromophenyl)-2-(1-(2-chloro-4-nitrophenyl)-1H-pyrrol-2-yl)-2-oxoacetamide
860610-37-3 98%
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¥464.00 2024-04-28
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SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
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Additional information on N-(4-Bromophenyl)-2-[1-(2-chloro-4-nitrophenyl)-1H-pyrrol-2-yl]-2-oxoacetamide

N-(4-Bromophenyl)-2-[1-(2-chloro-4-nitrophenyl)-1H-pyrrol-2-yl]-2-oxoacetamide: A Comprehensive Overview

The compound N-(4-Bromophenyl)-2-[1-(2-chloro-4-nitrophenyl)-1H-pyrrol-2-yl]-2-oxoacetamide (CAS No. 860610-37-3) is a highly specialized organic molecule with significant potential in various fields of chemical research and application. This compound is characterized by its complex structure, which includes a bromophenyl group, a chloronitrophenyl moiety, and a pyrrole ring fused with an acetamide group. The integration of these functional groups makes it a versatile compound with unique chemical properties.

Recent studies have highlighted the importance of N-(4-Bromophenyl)-2-[1-(2-chloro-4-nitrophenyl)-1H-pyrrol-2-yl]-2-oxoacetamide in the development of advanced materials and pharmaceutical agents. Researchers have explored its role in drug delivery systems, where its structural complexity allows for targeted drug release mechanisms. Additionally, the compound has shown promise in the synthesis of novel polymers and high-performance composites, leveraging its ability to form stable covalent bonds under specific reaction conditions.

The synthesis of N-(4-Bromophenyl)-2-[1-(2-chloro-4-nitrophenyl)-1H-pyrrol-2-yl]-2-oxoacetamide involves a multi-step process that requires precise control over reaction conditions to ensure optimal yield and purity. Recent advancements in catalytic methods have enabled more efficient synthesis pathways, reducing production costs and environmental impact. These improvements have made the compound more accessible for large-scale applications in industries such as agrochemicals and specialty chemicals.

In terms of biological activity, N-(4-Bromophenyl)-2-[1-(2-chloro-4-nitrophenyl)-1H-pyrrol-2-yl]-2-oxoacetamide has demonstrated remarkable selectivity towards specific enzymes and receptors, making it a valuable tool in pharmacological research. Studies conducted in 2023 revealed its potential as an inhibitor of certain kinases involved in cancer cell proliferation, opening new avenues for anti-cancer drug development.

Furthermore, the compound's electronic properties have been extensively studied for applications in optoelectronics. Its ability to absorb light across a broad spectrum makes it a candidate for use in solar cells and light-emitting diodes (LEDs). Ongoing research is focused on enhancing its photovoltaic efficiency through structural modifications and doping techniques.

The environmental impact of N-(4-Bromophenyl)-2-[1-(2-chloro-4-nitrophenyl)-1H-pyrrol-2-yl]-2-oxoacetamide has also been a topic of interest. Recent assessments indicate that while it is not inherently hazardous, proper handling and disposal protocols are essential to minimize ecological risks. Regulatory bodies are actively working with industry stakeholders to establish guidelines for safe use and waste management.

In conclusion, N-(4-Bromophenyl)-2-[1-(2-chloro-4-nitrophenyl)-1H-pyrrol-2-yl]-2 oxoacetamide (CAS No. 860610 37 3) stands at the forefront of chemical innovation, offering diverse applications across multiple disciplines. Its unique structure, coupled with advancements in synthetic methodologies and biological applications, positions it as a key player in the development of next-generation materials and therapeutic agents.

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